反式-1-苄基-4-(3-氟苯基)吡咯烷-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

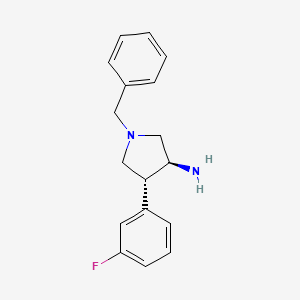

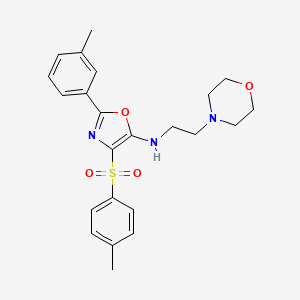

“trans-1-Benzyl-4-(3-fluorophenyl)pyrrolidin-3-amine” is a compound that belongs to the class of organic compounds known as phenylpyrimidines . It has a five-membered pyrrolidine ring, which is a type of nitrogen heterocycle . The compound has a molecular weight of 270.35 .

Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring in this compound can be constructed from different cyclic or acyclic precursors, or functionalized from preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring and its derivatives . The structure also includes a benzyl group and a 3-fluorophenyl group . The InChI code for this compound is 1S/C17H19FN2/c18-15-8-4-7-14 (9-15)16-11-20 (12-17 (16)19)10-13-5-2-1-3-6-13/h1-9,16-17H,10-12,19H2/t16-,17+/m0/s1 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a storage temperature of 4 degrees Celsius .科学研究应用

Drug Discovery and Development

The pyrrolidine ring, a core structure in “trans-1-Benzyl-4-(3-fluorophenyl)pyrrolidin-3-amine”, is widely used in medicinal chemistry to develop compounds for treating human diseases. Its saturated nature allows for efficient exploration of pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage .

Antibacterial Agents

Structure-activity relationship (SAR) studies have shown that substituents on the pyrrolidine ring can significantly influence antibacterial activity. For instance, variations in the N’-substituents and 4’-phenyl substituents can lead to different levels of antibacterial efficacy .

Photoredox Catalysis

“Trans-1-Benzyl-4-(3-fluorophenyl)pyrrolidin-3-amine” can potentially be used in photoredox catalysis, a field that has seen considerable growth due to its applications in organic synthesis. This process involves the use of visible light to activate a photocatalyst, which can then facilitate a variety of chemical reactions .

Antimalarial Drug Design

The pyrrolidine scaffold is also being explored for the design of antimalarial drugs. By incorporating the pyrrolidine structure into [1,2,4]triazolo[4,3-a]pyridines with a sulfonamide fragment, researchers aim to develop potent antimalarial agents .

Enantioselective Synthesis

Due to the stereogenicity of carbons in the pyrrolidine ring, “trans-1-Benzyl-4-(3-fluorophenyl)pyrrolidin-3-amine” can be used to achieve enantioselective synthesis. This is crucial for creating drug candidates with a specific biological profile, as the spatial orientation of substituents can affect the binding mode to proteins .

Chemical Diversity and Drug Candidates

The non-planarity of the pyrrolidine ring, known as “pseudorotation”, is significant for increasing chemical diversity. This feature can guide medicinal chemists in designing new compounds with varied biological profiles, making “trans-1-Benzyl-4-(3-fluorophenyl)pyrrolidin-3-amine” a valuable scaffold in drug discovery .

安全和危害

未来方向

属性

IUPAC Name |

(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2/c18-15-8-4-7-14(9-15)16-11-20(12-17(16)19)10-13-5-2-1-3-6-13/h1-9,16-17H,10-12,19H2/t16-,17+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONXHCEMNMVLTOY-DLBZAZTESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)N)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1CC2=CC=CC=C2)N)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-1-Benzyl-4-(3-fluorophenyl)pyrrolidin-3-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,9R)-11-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene](/img/structure/B2861074.png)

![1-(4-chlorobenzyl)-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2861077.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2861078.png)

![2-(naphthalen-1-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B2861081.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-morpholin-4-ylacetamide](/img/structure/B2861086.png)

![N'-(3,4-Dimethylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2861087.png)

![3-fluoro-4-methoxy-N-(2-(6-methyl-2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzenesulfonamide](/img/structure/B2861094.png)

![2-[6-methoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2861096.png)